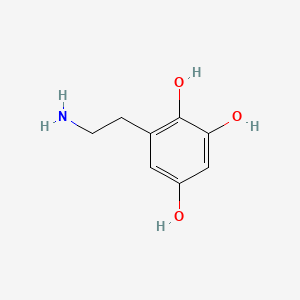
2,3,5-Trihydroxyphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trihydroxyphenethylamine, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurotoxicology and Parkinson's Disease Research
Induction of Parkinsonism in Animal Models
The primary application of 2,3,5-trihydroxyphenethylamine is its use as a neurotoxin to induce Parkinsonism in laboratory animals. The compound selectively destroys dopaminergic neurons in the substantia nigra pars compacta through the generation of reactive oxygen species and subsequent neuronal cell death. This model is crucial for understanding Parkinson's disease mechanisms and testing new therapeutic interventions .
Mechanism of Action
Upon administration, this compound is taken up by catecholaminergic neurons via dopamine transporters. Inside the neurons, it undergoes oxidation by monoamine oxidase, leading to the formation of toxic metabolites such as hydrogen peroxide and catecholamine quinones. These reactive species contribute to oxidative stress and neuronal damage . The targeted destruction of approximately 70% of dopaminergic neurons is necessary to replicate Parkinsonian symptoms effectively .
Drug Development and Screening
Testing Neuroprotective Agents
Research utilizing this compound has been instrumental in screening potential neuroprotective agents. For instance, studies have shown that certain compounds can mitigate the cytotoxic effects induced by 6-OHDA in neuronal cell lines such as SH-SY5Y and Neuro-2a. These findings are significant for identifying new pharmacological strategies to protect against dopaminergic neuron loss .
Case Studies in Drug Efficacy
- Neuroprotective Compounds : Various studies have examined how selective antagonists can reduce 6-OHDA-induced cytotoxicity. For example, compounds like TG4-155 have demonstrated significant neuroprotection against oxidative stress caused by 6-OHDA exposure .
- Pharmacokinetic Studies : The pharmacodynamics of potential treatments are often assessed using animal models created with this compound. This includes evaluating the efficacy of drugs aimed at restoring dopaminergic function or reducing inflammation associated with neurodegeneration .
Cellular Mechanisms and Inflammatory Response
Role in Inflammation
Recent research highlights the involvement of inflammatory pathways in 6-OHDA-induced neuronal injury. Cyclooxygenase-2 (COX-2) has been implicated in exacerbating neuronal degeneration following exposure to oxidopamine. Inhibiting COX-2 has shown promise in reducing inflammation and protecting neurons from oxidative damage . This underscores the importance of understanding inflammatory responses when studying neurodegenerative diseases.
Cellular Pathways Affected by Oxidopamine
The cellular response to this compound involves several pathways:
- Oxidative Stress Response : The generation of reactive oxygen species leads to cellular stress responses that can activate apoptosis.
- Neuroinflammatory Pathways : Activation of inflammatory mediators can further exacerbate neuronal damage.
- Altered Neurotransmitter Dynamics : The loss of dopaminergic signaling affects motor control and other neurological functions.
Summary Table of Applications
Eigenschaften
CAS-Nummer |
41241-46-7 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
6-(2-aminoethyl)benzene-1,2,4-triol |
InChI |
InChI=1S/C8H11NO3/c9-2-1-5-3-6(10)4-7(11)8(5)12/h3-4,10-12H,1-2,9H2 |
InChI-Schlüssel |
VSVPPZRSQLMEMS-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CCN)O)O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1CCN)O)O)O |
Key on ui other cas no. |
41241-46-7 |
Synonyme |
2,3,5-trihydroxyphenethylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















